molecular formula C14H13NO2 B13990251 Methyl 2-(2-(pyridin-4-yl)phenyl)acetate

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate

Cat. No.: B13990251
M. Wt: 227.26 g/mol
InChI Key: RNEUIDSUQUBAQA-UHFFFAOYSA-N
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Description

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate typically involves the esterification of 2-(2-(pyridin-4-yl)phenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 2-(2-(pyridin-4-yl)phenyl)acetic acid.

    Reduction: 2-(2-(pyridin-4-yl)phenyl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyridin-4-yl)acetate
  • Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
  • 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid ethyl ester

Uniqueness

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is unique due to the presence of both a pyridine ring and a phenyl group, which can enhance its chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies from diverse research sources.

This compound is a derivative of pyridine and phenyl compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB 231).

2.1 Case Study: Cytotoxicity Assay

A cytotoxicity assay using the MTT method assessed the compound's effectiveness against these cell lines compared to normal cell lines (NIH-3T3). The results indicated:

Cell LineIC50 (µM)
MCF-727.7
T47-D39.2
MDA-MB 231Not specified
NIH-3T3 (normal)>100

These findings suggest that this compound exhibits selective cytotoxicity , showing significant effects on cancerous cells while sparing normal cells .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound has also been screened for antimicrobial activity against various bacterial strains and fungi. The results from preliminary studies indicate that it possesses moderate to high activity against both Gram-positive and Gram-negative bacteria.

3.1 Antimicrobial Screening Results

The following table summarizes the antimicrobial efficacy against selected strains:

MicroorganismActivity
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

These results imply that this compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often inhibit key pathways involved in cell proliferation and survival.

4.1 Target Identification

Potential targets include:

  • Kinases involved in cell signaling pathways.
  • Receptors associated with apoptosis.

Further studies are required to elucidate the specific mechanisms through which this compound exerts its effects.

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its selective cytotoxicity towards cancer cells and moderate antimicrobial activity highlights its potential as a lead compound in drug development.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(2-pyridin-4-ylphenyl)acetate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)10-12-4-2-3-5-13(12)11-6-8-15-9-7-11/h2-9H,10H2,1H3

InChI Key

RNEUIDSUQUBAQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1C2=CC=NC=C2

Origin of Product

United States

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